Disperse Yellow 49
Description
Disperse Yellow 49 (DY49) is a synthetic azo dye widely used in textile industries for dyeing polyester and other hydrophobic fibers. Its molecular formula is C₂₂H₂₂N₄O₂, with a molecular weight of 374.44 g/mol . DY49 is marketed under trade names like Artisil Brilliant Yellow 6GFL and Foron Brilliant Yellow SE 6GFL . Its structure includes a dicyanoethenyl group and a phenylcarbamate moiety, contributing to its solubility and dispersibility in hydrophobic substrates .
Properties
IUPAC Name |
2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOHRODHDJYIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wet Grinding Process
The dye is mixed with nonionic or anionic dispersants (e.g., ligninsulfonates) and ground in bead mills to particle sizes <1 µm. This ensures uniform dispersion and stability during dyeing.
Typical Formulation:
| Component | Proportion (%) | Role |
|---|---|---|
| This compound | 40–50 | Chromophore |
| Ligninsulfonate | 30–40 | Dispersant |
| Antifoaming agents | 5–10 | Process stability |
| Moisture | <5 | Prevent caking |
Quality Control Parameters
- Solubility: Slightly soluble in DMSO and methanol when heated.
- Particle Size Distribution: 90% of particles <1 µm (ensures even dye uptake).
- pH Stability: Optimal dispersion at pH 3–5; degradation occurs in alkaline conditions.
Industrial Manufacturing Protocols
Large-scale production of this compound follows batch processes optimized for yield and reproducibility.
Reaction Conditions
Comparative Analysis of Synthesis Routes
A 2024 study compared traditional nitro reduction with emerging enzymatic methods:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Catalytic Hydrogenation | 85 | 92 | 120 |
| Sodium Sulfide | 78 | 88 | 95 |
| Biocatalytic | 91 | 95 | 150 |
Enzymatic methods show promise but remain cost-prohibitive for industrial use.
Challenges and Innovations
Metal Ion Sensitivity
Copper and iron ions in dyeing baths alter the hue of this compound, necessitating ion-exchange purification post-synthesis. Recent advances employ chelating agents like EDTA to sequester metals without affecting dye stability.
High-Temperature Stability
The dye decomposes above 200°C, limiting its use in heat-setting processes. Modified naphthalene backbones introduced in 2025 improved thermal stability by 15%.
Scientific Research Applications
Applications in Scientific Research
Disperse Yellow 49 has a multitude of applications in scientific research, which can be categorized into several key areas:
Chemistry
- Model Compound Studies : this compound serves as a model compound in the study of azo dye chemistry. Researchers investigate its properties and reactions to better understand the behavior of azo dyes in various chemical environments .
- Analytical Techniques : Advanced analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) are employed to analyze this compound in complex matrices. These techniques allow for rapid detection and quantification of multiple dyes simultaneously .
Biology
- Biochemical Interactions : Studies have explored the interactions of this compound with proteins and enzymes. It has been shown to bind to DNA-binding proteins, potentially influencing cellular processes such as DNA replication and transcription. Research indicates that it may inhibit certain biochemical pathways, including sucrase activity and kinase signaling pathways.
Medicine
- Diagnostic Applications : The compound is being investigated for its potential use in medical diagnostics. Its ability to stain biological tissues makes it a candidate for histological applications, allowing for visualization of cellular structures under a microscope .
Industry
- Textile Dyeing : The primary application of this compound remains in the textile industry, where it is widely employed for dyeing synthetic fibers due to its vibrant color and excellent fastness properties .
- Colored Plastics and Coatings : Beyond textiles, this dye is also used in producing colored plastics and coatings, expanding its industrial utility.
Case Study 1: Textile Industry Utilization
A comprehensive study conducted by various textile manufacturers highlighted the effectiveness of this compound in achieving high-quality dyeing results on polyester fabrics. The study noted that fabrics dyed with this compound exhibited excellent color fastness to washing and light exposure. Furthermore, the application process involved optimizing temperature and pH levels to enhance dye uptake.
Case Study 2: Biochemical Research
In a biochemical study examining the effects of this compound on enzyme activity, researchers found that the compound inhibited sucrase activity in vitro. This finding suggests potential implications for metabolic studies where enzyme modulation could be explored further. The study utilized spectrophotometric methods to quantify enzyme activity before and after exposure to varying concentrations of the dye.
Mechanism of Action
The mechanism of action of Disperse Yellow 49 involves its ability to interact with hydrophobic fibers through van der Waals forces and dipole interactions. The dye molecules penetrate the fiber matrix and become physically trapped within the fiber structure, resulting in a stable coloration. The molecular targets and pathways involved in its interactions with biological systems are still under investigation, but it is known to bind to proteins and other macromolecules.
Comparison with Similar Compounds
Structural and Chemical Properties
| Property | Disperse Yellow 49 | Disperse Yellow 23 | Disperse Yellow 39 | Disperse Yellow 82 |
|---|---|---|---|---|
| CAS Number | 54824-37-2 (tech), 6858-49-7 (neat) | 6250-23-3 | 12236-29-2 | 12223-85-7 (DY54)¹ |
| Molecular Formula | C₂₂H₂₂N₄O₂ | C₁₅H₁₅N₃O₂ | C₁₆H₁₄N₄O₂ | C₁₆H₁₂N₂O₄ (Coumarin) |
| Key Functional Groups | Dicyanoethenyl, carbamate | Nitro, azo | Azo, methyl | Coumarin, benzopyrone |
| Solubility | Low in water; dispersible in organic solvents | Similar to DY49 | Similar to DY49 | High in DMF, ethanol |
| Fluorescence | None reported | None reported | None reported | Strong fluorescence (430 nm) |
Key Observations :
Key Observations :
Analytical and Regulatory Considerations
- Detection Methods : DY49 and analogs are analyzed via UPLC-MS/MS , achieving rapid separation (<6 minutes) in cosmetic matrices .
- Regulatory Status : DY49 is listed as a biochemical grade compound (CAS 54824-37-2) but lacks detailed ecotoxicological data . In contrast, DY82 faces scrutiny in the EU due to coumarin derivatives’ environmental persistence .
Research Findings and Limitations
- Fluorescence vs. Stability : Coumarin dyes (DY82) outperform azo dyes (DY49) in fluorescence but degrade faster under UV light, limiting outdoor applications .
- Structural Trade-offs : DY49’s carbamate group improves fiber affinity but complicates synthesis compared to DY23 and DY39 .
- Data Gaps : DY49’s ecotoxicity and long-term stability data are incomplete, contrasting with DY39’s well-documented safety profile .
Biological Activity
Disperse Yellow 49 (CAS 54824-37-2) is a synthetic dye belonging to the class of disperse dyes, primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and nylon. Characterized by its low water solubility and ability to disperse evenly in hydrophobic materials, this compound has also been the subject of various scientific investigations due to its biological activity, particularly its interactions with cellular components.
This compound primarily targets DNA-binding proteins , which are crucial for cellular functions including DNA replication and transcription. The binding of this dye to these proteins can lead to significant alterations in cellular processes, potentially impacting gene expression and cell proliferation.
Biochemical Pathways
Research indicates that this compound may inhibit certain enzymatic activities, such as sucrase and various kinase signaling pathways , which are vital for cellular signaling and metabolism. This interaction suggests a potential for the dye to penetrate cellular membranes and engage with intracellular targets, influencing metabolic processes.
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were determined for several lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 (liver) | 23.4 |
| MCF-7 (breast) | 62.2 |
| HCT-116 (colon) | 28 |
| A-549 (lung) | 53.6 |
These findings suggest that this compound exhibits significant anticancer properties, particularly against liver and colon cancer cells .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated moderate antioxidant activity, outperforming ascorbic acid in some tests, thus suggesting a role in mitigating oxidative stress within biological systems .
Antimicrobial Properties
This compound has also been tested for its antimicrobial activity against various pathogens. The results showed promising antibacterial effects, particularly against Gram-positive bacteria. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | Significant |
| Bacillus subtilis | Moderate |
These findings highlight the potential use of this compound as an antimicrobial agent in medical applications .
Case Study: Ecotoxicity Assessment
A study investigated the ecotoxicity of wastewater containing this compound. The results demonstrated that exposure to this dye significantly inhibited plant growth, particularly affecting wheat sprouts. The study measured shoot and root lengths to assess growth inhibition:
| Treatment | Shoot Length (cm) | Root Length (cm) |
|---|---|---|
| Control | 10.5 | 8.2 |
| Dye Treatment | 5.3 | 3.1 |
This data indicates that this compound poses ecological risks when released into the environment without proper treatment .
Q & A
Q. How can researchers address low signal-to-noise ratios in fluorescence studies of this compound?
- Methodological Answer : Optimize excitation/emission slit widths and integrate signal averaging over multiple scans. Validate instrument sensitivity using reference fluorophores (e.g., quinine sulfate). Apply Savitzky-Golay smoothing algorithms post-acquisition, ensuring transparency in data processing steps .
Ethical & Compliance Considerations
Q. What ethical guidelines apply to environmental risk assessments of this compound?
- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 301 for biodegradation) and comply with REACH regulations for chemical safety data. For aquatic toxicity studies, obtain ethics approvals for vertebrate/invertebrate testing and adhere to the 3Rs principle (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
